molecular formula C13H9F3N4O2 B12217291 5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B12217291
M. Wt: 310.23 g/mol
InChI Key: YEHURBGELGQETR-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxyphenylhydrazine with trifluoromethyl ketones can lead to the formation of the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and trifluoromethyl-substituted molecules, such as:

Uniqueness

What sets 5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9F3N4O2

Molecular Weight

310.23 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H9F3N4O2/c1-22-8-4-2-3-7(5-8)9-6-10(21)20-12(17-9)18-11(19-20)13(14,15)16/h2-6H,1H3,(H,17,18,19)

InChI Key

YEHURBGELGQETR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N3C(=N2)N=C(N3)C(F)(F)F

Origin of Product

United States

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